Comparative LogP Analysis: Optimized Lipophilicity of Phenyl(pyrimidin-2-ylsulfanyl) Acetic Acid vs. a Dimethylated Analog
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid exhibits a lower calculated partition coefficient (LogP) compared to its 4,6-dimethylated analog, (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid. This indicates significantly reduced lipophilicity, which can impact membrane permeability and solubility profiles .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.39 |
| Comparator Or Baseline | (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (CAS: 87125-95-9) has a predicted LogP of 3.25 |
| Quantified Difference | The target compound is approximately 0.86 LogP units lower, corresponding to a ~7.2-fold decrease in octanol-water partition coefficient. |
| Conditions | Calculated physicochemical property (source: ChemSrc database, typical calculation method unspecified). |
Why This Matters
For procurement, this quantitative difference in LogP is a crucial selection criterion, as the target compound's lower lipophilicity may translate to better aqueous solubility and a distinct absorption and distribution profile compared to more hydrophobic analogs.
